d-Myo-inositol-1,4,5-triphosphate

Catalog No.
S1527098
CAS No.
142656-03-9
M.F
C6H15O15P3
M. Wt
420.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Myo-inositol-1,4,5-triphosphate

CAS Number

142656-03-9

Product Name

d-Myo-inositol-1,4,5-triphosphate

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H15O15P3

Molecular Weight

420.1 g/mol

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Synonyms

1,4,5-InsP3, 1,4,5-IP3, Inositol 1,4,5-Triphosphate, Inositol 1,4,5-Trisphosphate, Myo-Inositol 1,4,5-Trisphosphate, Myoinositol 1,4,5-Triphosphate

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

The exact mass of the compound d-Myo-inositol-1,4,5-triphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Inositol Phosphates. It belongs to the ontological category of myo-inositol trisphosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

d-Myo-inositol-1,4,5-triphosphate (IP₃) is a pivotal second messenger essential for intracellular calcium (Ca²⁺) mobilization from the endoplasmic reticulum. It is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and diffuses through the cytosol to bind to specific IP₃ receptors, which are ligand-gated Ca²⁺ channels. The biological activity of inositol phosphates is critically dependent on the precise stereochemistry and phosphorylation pattern of the inositol ring, making the selection of the correct isomer and form paramount for reproducible experimental outcomes.

Substituting d-myo-inositol-1,4,5-triphosphate with closely related compounds is a primary source of experimental failure. The IP₃ receptor exhibits strict stereospecificity; the unnatural L-isomer, for example, is biologically inactive as it fails to bind to the receptor and inhibit product feedback on phospholipase C-δ1. Likewise, other positional isomers, such as d-myo-inositol-1,3,4-triphosphate, are formed in cells but do not effectively mobilize calcium via the 1,4,5-receptor pathway. Furthermore, the choice between the free acid (CAS 142656-03-9) and its various salt forms (e.g., sodium, potassium) is a critical procurement decision. Salt forms typically offer significantly improved aqueous solubility, stability at physiological pH, and handling characteristics, which are crucial for preparing reliable stock solutions for biological assays. Using the less soluble free acid can lead to inconsistent concentrations and failed experiments.

Absolute Stereospecificity: D-Isomer is Active, L-Isomer is Not

The biological activity of inositol 1,4,5-trisphosphate is strictly dependent on its D-myo stereochemistry. The natural D-isomer effectively inhibits the binding of phospholipase C-δ1 (PLC-δ1) to bilayer membranes, a key feedback regulation step. In contrast, the unnatural L-isomer (L-Ins(1,4,5)P₃) shows no significant effect on this binding, demonstrating its biological inertness in this context.

Evidence DimensionInhibition of PLC-δ1 binding to PIP₂ membranes
Target Compound DataD-Ins(1,4,5)P₃ shows 50% inhibition (IC₅₀) at 5.4 ± 0.5 µM.
Comparator Or BaselineL-Ins(1,4,5)P₃ has no significant inhibitory effect.
Quantified DifferenceQualitatively infinite; the L-isomer is inactive.
ConditionsAssay measuring binding of PLC-δ1 to phosphatidylcholine/PIP₂ bilayer membranes.

Procuring a product with high enantiomeric purity is essential, as contamination with the L-isomer will reduce the effective concentration of the active compound and lead to inaccurate results.

High Receptor Affinity: Nanomolar Binding Validates Potency

d-Myo-inositol-1,4,5-triphosphate binds with high affinity to its receptors, though this varies by receptor subtype. For the type I receptor, predominant in SH-SY5Y neuroblastoma cells, the binding site is half-maximally saturated at a concentration of 1.5 nM. This high affinity underscores the compound's potency and the need for a precisely quantified, high-purity material to achieve expected dose-response curves in sensitive assays.

Evidence DimensionReceptor Binding Affinity (K_d or half-saturation)
Target Compound Data1.5 nM for Type I IP₃ Receptor.
Comparator Or Baseline22.4 nM for Type III IP₃ Receptor.
Quantified DifferenceApproximately 15-fold higher affinity for Type I vs. Type III receptor.
ConditionsEquilibrium binding assays using immunopurified receptors from specific cell lines (SH-SY5Y for Type I, RINm5F for Type III).

This demonstrates the compound's high potency and explains why low, precisely controlled concentrations are required, making product purity and accurate weighing critical for reproducible results.

Formulation Suitability: Salt Forms Offer Superior Solubility and Handling over Free Acid

The choice of salt form versus the free acid (CAS 142656-03-9) is a critical, procurement-relevant decision. Salt forms, such as sodium or potassium salts, are explicitly formulated to enhance aqueous solubility and dissolution rate compared to their free acid or base counterparts. For a highly polar and polyanionic molecule like IP₃, using a salt form (e.g., trisodium salt, CAS 141611-10-1) ensures rapid and complete dissolution in aqueous buffers at neutral pH, preventing issues with precipitation or inconsistent concentration that can arise with the less soluble free acid. Technical datasheets for salt forms explicitly state water solubility, a crucial parameter often missing for the free acid.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataSalt forms (e.g., sodium) are readily soluble in water/aqueous buffers.
Comparator Or BaselineFree acids of polar compounds are generally less soluble in neutral water than their corresponding alkali metal salts.
Quantified DifferenceNot directly quantified in a head-to-head study, but a well-established principle in pharmaceutical and chemical formulation.
ConditionsPreparation of stock solutions in standard laboratory buffers (e.g., PBS, HEPES at pH 7.2-7.4).

Selecting a salt form over the free acid minimizes the risk of experimental artifacts from poor solubility, ensuring accurate dosing and reproducibility in biological assays.

Direct Receptor Activation in Permeabilized Cell Models

For experiments requiring direct and specific activation of IP₃ receptors to study calcium release from intracellular stores, this compound is the required tool. Its high purity and defined D-myo-1,4,5 structure ensure that observed Ca²⁺ mobilization is directly attributable to the activation of this specific pathway, avoiding confounding effects from inactive L-isomers or other positional isomers.

Competitive Binding Assays and Receptor Pharmacology

When characterizing the binding properties of novel ligands or IP₃ receptor subtypes, this compound serves as the indispensable reference agonist. Its high, well-characterized binding affinity allows for robust competition assays to determine the affinity (Ki) of unknown compounds and to probe the stereospecificity of the receptor binding pocket.

Reconstitution of Cellular Signaling Cascades

In cell-free systems or reconstituted vesicle assays designed to study the components of the phosphoinositide signaling pathway, the use of a highly soluble and stable salt form of d-myo-1,4,5-IP₃ is critical. It provides a reliable and quantifiable input to trigger downstream events, ensuring that the system's response is not limited by poor compound solubility or stability.

Physical Description

Solid

XLogP3

-7

Other CAS

88269-39-0

Dates

Last modified: 04-14-2024

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